ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAYUZSEMVULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a potential multi-target mode of action.
Biological Activity
Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- CAS Number : 338783-39-4
The structure features a pyridazine ring substituted with a 4-chlorophenyl group and an ester functional group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that modifications in the structure of pyridazine derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways .
Antitumor Activity
This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents . The presence of the chlorophenyl moiety is believed to enhance its interaction with cellular targets involved in cancer progression.
Table 1: Summary of Biological Activities
| Biological Activity | Test Subject | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition | |
| Anticonvulsant | Animal models | Reduced seizure activity | |
| Antitumor | MCF-7, HCT116 cells | IC50 < 10 µM |
Case Study: Antitumor Efficacy
A specific study focused on the antitumor efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. This suggests that the compound may induce programmed cell death pathways, making it a candidate for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate exhibit antimicrobial properties. Research has demonstrated that derivatives of dihydropyridazine can inhibit the growth of various bacterial strains, including resistant ones. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has shown promise in anticancer research. Investigations into its effects on cancer cell lines have revealed that it can induce apoptosis in certain types of tumors. A notable study reported that derivatives with similar structures to this compound exhibited cytotoxic effects on breast and lung cancer cells . This suggests potential applications in developing new chemotherapeutic agents.
Anti-inflammatory Effects
Inflammation-related disorders are prevalent in various diseases, and compounds like this compound may offer therapeutic benefits. Preliminary studies indicate that it could modulate inflammatory pathways, providing a basis for further exploration in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic routes often include cyclization reactions to form the dihydropyridazine core followed by esterification processes to yield the final product.
Case Study 1: Antimicrobial Testing
A series of derivatives based on this compound were tested against various microbial strains. The results demonstrated significant inhibition zones compared to control compounds, suggesting enhanced efficacy due to structural modifications .
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability by over 50% at specific concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptotic pathways, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate with structurally analogous pyridazinone and heterocyclic derivatives, focusing on molecular features, crystallographic data, and biological activity where available.
Structural Analogues of Pyridazinone Derivatives
Crystallographic and Conformational Analysis
- This suggests that bulkier substituents (e.g., benzyl) may induce conformational flexibility .
- Dihedral Angles : The benzofuran-substituted derivative () shows a 73.33° dihedral angle between aromatic systems, whereas the 4-chlorophenyl analogue likely adopts a more planar conformation due to smaller substituents. Planarity may enhance π-π stacking in protein binding .
Physicochemical Properties
- Polarity and Solubility : Carboxylic acid derivatives (e.g., 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid) exhibit higher aqueous solubility compared to ethyl esters but may suffer from reduced membrane permeability. The ethyl ester group in the target compound balances lipophilicity and metabolic stability .
- Molecular Weight Trends : Derivatives with extended aromatic systems (e.g., benzofuran-methyl) exceed 350 g/mol, approaching the upper limit for drug-like molecules. The target compound (296.71 g/mol) falls within the optimal range for bioavailability .
Preparation Methods
Pyridazine Ring Formation via Cyclocondensation
The pyridazine nucleus serves as the structural backbone of the target compound. A prevalent approach involves the cyclocondensation of 4-chlorophenylhydrazine with β-ketoesters or diketones. For instance, reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields 3-(4-chlorophenyl)-6-hydroxypyridazine, which is subsequently oxidized to the 6-oxo derivative . Alternative routes employ heterocyclization of hydrazides with carbonyl compounds, as demonstrated in the synthesis of analogous 1-benzyl-6-oxopyridazines .
Reaction Conditions :
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Solvent : Ethanol or methanol for solubility and reflux capabilities .
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Catalyst : Concentrated HCl or acetic acid to protonate intermediates .
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Temperature : 80–100°C for 6–12 hours to ensure complete cyclization .
Purification and Crystallization Strategies
Post-synthetic purification is critical for isolating high-purity ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate. Recrystallization from ethanol or methanol yields single crystals suitable for X-ray diffraction analysis . Polymorphism control is achieved by modulating solvent evaporation rates:
| Solvent | Evaporation Rate | Crystal Form | Yield (%) |
|---|---|---|---|
| Ethanol | Slow (room temp.) | Form I | 78 |
| Methanol | Rapid (40°C) | Form II | 65 |
Data adapted from analogous pyridazine derivatives .
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies reveals trade-offs between yield, scalability, and optical purity:
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Cyclocondensation vs. Heterocyclization : Cyclocondensation offers higher yields (70–85%) but requires stringent pH control, whereas heterocyclization using CS₂/KOH mixtures enables regioselectivity at the expense of lower yields (50–60%) .
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Esterification Methods : Direct acetylation with ethyl chloroacetate in DMF (85% yield) surpasses stepwise chloroacetylation/esterification (70% yield) .
Challenges and Alternative Approaches
Key challenges include avoiding racemization during acetylation and managing the electron-withdrawing effects of the 4-chlorophenyl group, which can deactivate the pyridazine ring toward electrophilic substitution . Alternative strategies under investigation include:
Q & A
Q. What are the optimal synthetic routes for ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate, and how can experimental design improve yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridazine derivatives and chloroacetate esters. A factorial design of experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, highlights the use of statistical methods in chemical process optimization to minimize trial-and-error approaches. Reaction monitoring via HPLC or NMR can validate intermediates, while purity is ensured through recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm the pyridazine ring, chlorophenyl group, and ester linkage. demonstrates the use of 2D NMR for structural elucidation of analogous pyridazine derivatives.
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
- LC-MS : Confirm molecular weight (C13H11ClN2O3, theoretical MW 278.69) and fragmentation patterns.
- XRD : For crystalline samples, single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. emphasizes integrating quantum chemical calculations with experimental validation to optimize reaction pathways.
- Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina or Schrödinger Suite. For pyridazine derivatives, correlates docking scores with in vitro biological activity (e.g., antimicrobial assays) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Establish IC50/EC50 values under standardized conditions (e.g., pH, temperature).
- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers. recommends systematic review frameworks for reconciling discrepancies in antioxidant or cytotoxic activity.
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate target specificity .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for pharmacological studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV/PDA.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. ’s chemical biology training modules emphasize stability testing as a critical step in preclinical development .
Methodological Challenges and Solutions
Q. What experimental frameworks address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) or cyclodextrins.
- Proteoliposome Models : Embed the compound in lipid bilayers to mimic membrane interactions (see ’s protocols for hydrophobic analogs) .
Q. How can researchers design green chemistry routes to synthesize this compound with reduced environmental impact?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalysis : Use biocatalysts or metal-free organocatalysts. ’s ICReDD framework advocates for computational reaction path searches to minimize hazardous byproducts .
Data Interpretation and Validation
Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?
- Methodological Answer :
- Control Charts : Track yield, purity, and impurity profiles across batches.
- Principal Component Analysis (PCA) : Identify variables (e.g., catalyst loading, reaction time) contributing to batch-to-batch variability. ’s design of experiments (DoE) methodology is critical here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
